3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one
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Overview
Description
3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, propyl, and thiophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core azetidin-2-one structure. One common approach is the reaction of 3-methoxyphenol with an appropriate azetidinone derivative under controlled conditions. The subsequent introduction of the 3-methoxypropyl and thiophen-2-yl groups can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophenyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the methoxy and thiophenyl groups.
Reduction products: Reduced forms of the compound with altered functional groups.
Substitution products: Compounds with different substituents at the reactive sites.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It may be used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The methoxy and thiophenyl groups can bind to receptors or enzymes, influencing various biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
3-(3-Methoxyphenoxy)phenylamine
3-(3-Methoxyphenoxy)azetidine hydrochloride
3-[[3-(4-Methoxyphenoxy)propyl]aminomethyl]phenol
Uniqueness: 3-(3-Methoxyphenoxy)-1-(3-methoxypropyl)-4-(thiophen-2-yl)azetidin-2-one stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-(3-methoxyphenoxy)-1-(3-methoxypropyl)-4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-10-5-9-19-16(15-8-4-11-24-15)17(18(19)20)23-14-7-3-6-13(12-14)22-2/h3-4,6-8,11-12,16-17H,5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFBJXXLUTUBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)OC2=CC=CC(=C2)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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